REACTION_CXSMILES
|
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([S:10]([NH2:13])(=[O:12])=[O:11])=[CH:9][C:4]=2[CH2:3][CH2:2]1.ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl>O1CCOCC1>[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([S:10]([NH2:13])(=[O:11])=[O:12])=[CH:9][C:4]=2[CH:3]=[CH:2]1
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Name
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|
Quantity
|
19.9 g
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Type
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reactant
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Smiles
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O1CCC2=C1C=CC(=C2)S(=O)(=O)N
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Name
|
|
Quantity
|
56.7 g
|
Type
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reactant
|
Smiles
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ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
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Name
|
|
Quantity
|
500 mL
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Type
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solvent
|
Smiles
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O1CCOCC1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
|
at reflux under nitrogen for 111 hours
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Duration
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111 h
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Type
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CUSTOM
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Details
|
The reaction mixture was reduced in volume by evaporation under vacuum
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Type
|
CUSTOM
|
Details
|
purified by silica gel flash chromatography (EtOAc/hexanes)
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Name
|
|
Type
|
product
|
Smiles
|
O1C=CC2=C1C=CC(=C2)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: PERCENTYIELD | 18% | |
YIELD: CALCULATEDPERCENTYIELD | 17.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |